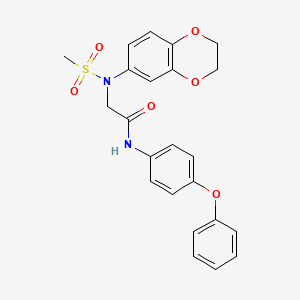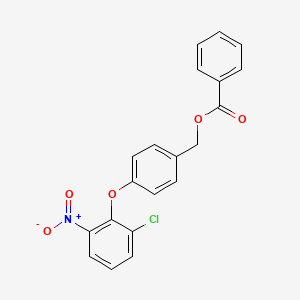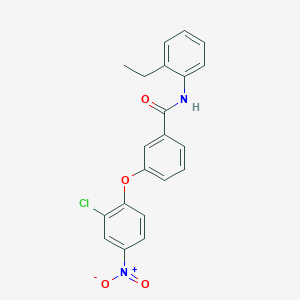![molecular formula C19H21NO7 B3514016 methyl 3,4,5-trimethoxy-2-[(3-methoxybenzoyl)amino]benzoate](/img/structure/B3514016.png)
methyl 3,4,5-trimethoxy-2-[(3-methoxybenzoyl)amino]benzoate
概要
説明
Methyl 3,4,5-trimethoxy-2-[(3-methoxybenzoyl)amino]benzoate is a complex organic compound with the molecular formula C21H25NO9. It is a derivative of benzoic acid and is characterized by the presence of multiple methoxy groups and an amide linkage. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3,4,5-trimethoxy-2-[(3-methoxybenzoyl)amino]benzoate typically involves the esterification of 3,4,5-trimethoxybenzoic acid followed by the introduction of the amide group. One common method involves the reaction of 3,4,5-trimethoxybenzoic acid with methanol in the presence of a strong acid catalyst to form methyl 3,4,5-trimethoxybenzoate. This intermediate is then reacted with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency. The use of automated systems and advanced purification techniques would ensure the consistent quality of the final product.
化学反応の分析
Types of Reactions
Methyl 3,4,5-trimethoxy-2-[(3-methoxybenzoyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the amide group can produce an amine.
科学的研究の応用
Methyl 3,4,5-trimethoxy-2-[(3-methoxybenzoyl)amino]benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activities, such as antimicrobial and antioxidant properties, make it a subject of study in biological research.
Medicine: Its structural similarity to certain bioactive compounds suggests potential therapeutic applications, including anti-inflammatory and anticancer activities.
作用機序
The mechanism of action of methyl 3,4,5-trimethoxy-2-[(3-methoxybenzoyl)amino]benzoate involves its interaction with various molecular targets and pathways. The compound’s methoxy groups and amide linkage allow it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antioxidant activity by scavenging free radicals or antimicrobial activity by disrupting microbial cell membranes .
類似化合物との比較
Similar Compounds
Methyl 3,4,5-trimethoxybenzoate: A simpler derivative with similar methoxy groups but lacking the amide linkage.
Methyl 3,4,5-trimethoxy-2-nitrobenzoate: Another derivative with a nitro group instead of the amide linkage.
Uniqueness
Methyl 3,4,5-trimethoxy-2-[(3-methoxybenzoyl)amino]benzoate is unique due to the presence of both methoxy groups and an amide linkage, which confer distinct chemical and biological properties.
特性
IUPAC Name |
methyl 3,4,5-trimethoxy-2-[(3-methoxybenzoyl)amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO7/c1-23-12-8-6-7-11(9-12)18(21)20-15-13(19(22)27-5)10-14(24-2)16(25-3)17(15)26-4/h6-10H,1-5H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFIOWXCLNVKZKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=C(C(=C(C=C2C(=O)OC)OC)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-chloro-3-{[(4-cyclohexylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B3513939.png)
![5-chloro-3-[3-methyl-1-(2-naphthyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B3513945.png)
![methyl 4-({[N-(phenylsulfonyl)glycyl]oxy}methyl)benzoate](/img/structure/B3513949.png)
![N-(5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-4-(methylthio)benzenesulfonamide](/img/structure/B3513970.png)
![2-{[3-(2-chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}-N-(2-ethylphenyl)acetamide](/img/structure/B3513987.png)
![1-(4-nitrophenyl)-3-{[4-(4-pyridinylmethyl)phenyl]amino}-1-propanone](/img/structure/B3513991.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B3513994.png)

![4-(methoxycarbonyl)benzyl 4-[(benzylsulfonyl)methyl]benzoate](/img/structure/B3514014.png)
![N-methyl-2-{[5-(4-nitrobenzyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B3514021.png)
![N-[(4-methoxy-3-nitrophenyl)methyl]-2-(4-propanoylphenoxy)acetamide](/img/structure/B3514030.png)

![N-(4-{[(3,4-dimethylphenyl)amino]carbonyl}phenyl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B3514039.png)
